molecular formula C18H12ClN3OS B1670966 DS2 CAS No. 374084-31-8

DS2

Cat. No.: B1670966
CAS No.: 374084-31-8
M. Wt: 353.8 g/mol
InChI Key: AZKMWHRDICVYEI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of delta selective compound 2 involves several steps. The starting material, 4-chlorobenzoyl chloride, undergoes a reaction with 2-thienylamine to form 4-chloro-N-(2-thienyl)benzamide. This intermediate is then subjected to cyclization with 2-aminopyridine under acidic conditions to yield the final product, 4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide .

Chemical Reactions Analysis

Delta selective compound 2 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted and oxidized derivatives of delta selective compound 2 .

Comparison with Similar Compounds

Delta selective compound 2 is unique in its high selectivity for delta subunit-containing gamma-aminobutyric acid type A receptors. Similar compounds include:

Delta selective compound 2’s unique selectivity profile makes it a valuable tool for studying the specific roles of delta subunit-containing gamma-aminobutyric acid type A receptors in various physiological and pathological processes .

Properties

IUPAC Name

4-chloro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3OS/c19-13-8-6-12(7-9-13)18(23)21-17-16(14-4-3-11-24-14)20-15-5-1-2-10-22(15)17/h1-11H,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKMWHRDICVYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359666
Record name DS2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374084-31-8
Record name DS2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of DS2?

A1: this compound selectively targets δ-subunit-containing GABAA receptors. [] These receptors play a crucial role in mediating tonic inhibition in the central nervous system. []

Q2: How does this compound interact with GABAA receptors?

A2: this compound acts as a positive allosteric modulator of GABAA receptors. [] Instead of binding directly to the δ-subunit, research indicates that this compound interacts with a conserved binding pocket in the transmembrane domain at the α4(+)β1(-) interface. [, ]

Q3: What are the downstream effects of this compound binding to GABAA receptors?

A3: By enhancing the effects of GABA at these receptors, this compound can modulate neuronal excitability and potentially impact various physiological processes, including inflammation. [, ] One study found that this compound reduced infarct size and improved motor function in mice following a stroke, potentially by decreasing the levels of pro-inflammatory cytokines like TNF-α, IL-17, and IL-6. []

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research papers primarily focus on the biological activity and mechanism of action of this compound. They do not provide detailed spectroscopic data.

Q6: How does this compound perform under various conditions?

A6: Specific information regarding the performance of this compound under various environmental conditions, such as temperature, humidity, and light, is not available within the provided research papers.

Q7: Does this compound exhibit any catalytic properties?

A7: this compound is primarily investigated for its pharmacological properties as a positive allosteric modulator of GABAA receptors. [, ] The provided research does not indicate any catalytic properties for this compound.

Q8: Have there been any computational studies on this compound?

A8: Yes, computational modeling, including docking studies, was employed to investigate the potential binding sites of this compound and its analogs at the α4β1δ GABAA receptors. [, ]

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